molecular formula C23H21N3O5S B2609097 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922011-74-3

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2609097
CAS No.: 922011-74-3
M. Wt: 451.5
InChI Key: HFXCDQUJIZPWGZ-UHFFFAOYSA-N
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Description

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a dibenzo-oxazepine core structure. This compound is of interest due to its potential pharmacological properties, particularly in the context of central nervous system disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through the reaction of 2-aminodiphenyl ether with phosgene or similar reagents under controlled conditions.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the dibenzo-oxazepine core

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

    Final Coupling with Isobutyramide: The final step involves coupling the intermediate with isobutyramide under amide bond-forming conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazepine ring or the sulfamoyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving sulfamoyl derivatives.

    Medicine: Due to its structural similarity to known pharmacophores, it may be investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in central nervous system pathways. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but differs in the heteroatoms present in the ring.

    Quetiapine: A well-known antipsychotic that also features a dibenzo-oxazepine core but with different substituents.

Uniqueness

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its sulfamoyl and isobutyramide groups, in particular, may contribute to its unique interactions with biological targets.

Properties

IUPAC Name

2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXCDQUJIZPWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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